3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-[1-(methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class of heterocyclic systems, which are renowned for their diverse pharmacological activities. Its structure comprises a fused triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methylsulfonyl-piperidinyl group at position 3 and a phenoxypropyl chain at position 4.
Synthesis of such compounds typically involves condensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carboxylic acids or their derivatives in the presence of phosphorus oxychloride (POCl₃), which activates carbonyl groups for cyclization .
Properties
Molecular Formula |
C18H23N5O3S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S2/c1-3-15(26-14-7-5-4-6-8-14)17-21-23-16(19-20-18(23)27-17)13-9-11-22(12-10-13)28(2,24)25/h4-8,13,15H,3,9-12H2,1-2H3 |
InChI Key |
PUZUOPMDHBOVRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN2C(=NN=C2S1)C3CCN(CC3)S(=O)(=O)C)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Introduction of the Methylsulfonyl Group on the Piperidine Ring
The methylsulfonyl group (-SO₂Me) is introduced via sulfonylation of the piperidine nitrogen or at the 4-position of the piperidine ring:
-
- Nucleophilic substitution of piperidine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the N-methylsulfonylpiperidine derivative.
- Alternatively, direct sulfonylation of a pre-formed piperidine ring under controlled conditions.
-
- Solvent: Dichloromethane or pyridine.
- Temperature: 0°C to room temperature to prevent overreaction.
Attachment of the Phenoxypropyl Group
The phenoxypropyl substituent is typically introduced via nucleophilic substitution or coupling:
-
- Alkylation of phenol with 1-bromopropane or 1-chloropropane derivatives under basic conditions.
- Subsequent coupling to the heterocycle via nucleophilic aromatic substitution or via linker chemistry.
-
- Solvent: Acetone or DMF.
- Base: Potassium carbonate or sodium hydride.
- Temperature: Elevated (around 60°C) to facilitate substitution.
Assembly of the Target Molecule
The synthesis of the complete molecule involves sequential coupling:
Step 1: Synthesis of the core heterocyclic scaffold, 1,2,4-triazolo[3,4-b]thiadiazole , via cyclization of hydrazine derivatives with sulfur sources (References,,).
Step 2: Functionalization at the 3-position with the (1-methylsulfonyl)-4-piperidinyl group through nucleophilic substitution or amination reactions.
Step 3: Attachment of the 6-(1-phenoxypropyl) group, possibly via nucleophilic aromatic substitution or alkylation on the heterocycle.
Step 4: Final purification, typically by chromatography, to isolate the target compound.
Representative Data and Reaction Conditions
Notes on Optimization and Purification
-
- Temperature control is crucial during sulfonylation to prevent overreaction.
- Use of inert atmospheres (nitrogen or argon) minimizes oxidation.
- Reaction times vary depending on substituents' reactivity.
-
- Flash chromatography with suitable solvent systems (e.g., hexanes/ethyl acetate) is employed.
- Recrystallization from ethanol or ethyl acetate enhances purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under inert atmosphere conditions.
Substitution: Halides, organometallic reagents; may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Features of Triazolothiadiazole Derivatives
Substituent Effects on Bioactivity
- Methylsulfonyl-piperidinyl vs. Morpholinylmethyl (): The methylsulfonyl group in the target compound may enhance electron-withdrawing effects, improving interactions with enzymatic targets (e.g., kinases or cytochrome P450 enzymes).
- Phenoxypropyl vs. Phenoxymethyl (): The longer propyl chain in the target compound likely increases lipophilicity compared to the shorter methyl chain in , which may affect tissue penetration and half-life .
- Fluorophenyl () vs. Methoxyphenyl (): Fluorine substitution () improves metabolic stability and binding affinity via hydrophobic interactions, whereas methoxy groups () act as electron donors, altering electronic distribution and target selectivity .
Pharmacological Potency
- The target compound’s methylsulfonyl group may similarly inhibit fungal cytochrome P450 enzymes .
- Antimicrobial Broad-Spectrum: Ethyl and aryl derivatives () showed broad-spectrum activity against Gram-positive bacteria and fungi. The phenoxypropyl group in the target compound may extend this activity to Gram-negative strains due to increased membrane disruption .
Physicochemical Properties
- Planarity and Crystal Packing (): The triazolothiadiazole core is planar, facilitating π-π stacking in crystal lattices (e.g., : dihedral angle = 74.34°). Bulky substituents like phenoxypropyl may reduce planarity, affecting solubility but improving thermal stability .
- Lipophilicity (logP): Alkyl/aryloxy groups (e.g., phenoxypropyl) increase logP, enhancing blood-brain barrier penetration compared to polar groups like morpholinyl .
Biological Activity
The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a triazole ring fused with a thiadiazole moiety and a piperidine group substituted by a methylsulfonyl group. The phenoxypropyl substituent enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The compound's potential as an antibacterial agent warrants further investigation through in vitro and in vivo studies.
Enzyme Inhibition
Compounds related to this structure have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives displayed strong inhibitory effects on AChE with IC50 values ranging from 0.63 µM to 6.28 µM, indicating potential applications in treating conditions like Alzheimer's disease . The urease inhibition activity also suggests possible applications in treating infections caused by urease-producing bacteria.
Anticancer Potential
The biological activity of triazole derivatives has been linked to anticancer properties due to their ability to interfere with cell proliferation pathways. Similar compounds have demonstrated efficacy against various cancer cell lines by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway . Further studies are needed to evaluate the anticancer potential of this specific compound.
Study 1: Antibacterial Screening
In a comparative study of synthesized compounds bearing the triazole structure, several exhibited notable antibacterial activity. The most effective compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness. The results indicated that modifications in the substituents significantly impacted antibacterial potency .
Study 2: Enzyme Inhibition Profile
A detailed analysis was conducted on the enzyme inhibition profile of related compounds. The study revealed that modifications in the piperidine moiety influenced AChE inhibition rates significantly. Compounds exhibiting lower IC50 values were prioritized for further pharmacological evaluation due to their potential therapeutic implications .
Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-[1-(methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of hydrazine derivatives (e.g., 4-amino-3-mercapto-1,2,4-triazole) with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .
- Functionalization : Introduction of the methylsulfonyl-piperidine and phenoxypropyl groups via nucleophilic substitution or condensation reactions, often using phosphorus oxychloride (POCl₃) to activate carbonyl groups .
- Purification : Chromatography (HPLC, column) or recrystallization (ethanol-DMF mixtures) ensures >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration and stereochemistry. IR identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, bond lengths (e.g., triazole-thiadiazole planarity with <0.02 Å deviation), and intermolecular interactions (C–H⋯π, S⋯N contacts) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., p38 MAP kinase inhibition using ATP-competitive binding assays) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?
- Methodological Answer :
- Catalysis : Use of NaH in toluene for hydrazone formation (85% yield improvement vs. non-catalytic routes) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., sulfonyl group hydrolysis) .
- Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ (mol%) | 10–15% | Activates carboxyl groups |
| Reaction Time | 6–8 hours | Reduces byproduct formation |
| Temperature | 80°C | Balances kinetics/stability |
Q. What structure-activity relationship (SAR) strategies improve biological efficacy?
- Methodological Answer :
- Substituent Variation :
- Piperidine Modifications : Replacing methylsulfonyl with acetyl enhances blood-brain barrier penetration (logP reduction from 3.2 to 2.7) .
- Phenoxypropyl Chain : Elongation to butyl increases hydrophobic interactions with enzyme pockets (e.g., 14α-demethylase) .
- Computational Modeling :
- Molecular Docking : AutoDock Vina predicts binding affinity to 14α-demethylase (PDB:3LD6); ΔG ≤ -8.5 kcal/mol correlates with antifungal activity .
- MD Simulations : Assess stability of ligand-enzyme complexes (RMSD <2.0 Å over 100 ns) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HepG2) and culture conditions (10% FBS, 37°C) to minimize variability .
- Normalize enzyme activity units (e.g., p38 MAP kinase: 1 U = 1 nmol ATP hydrolyzed/min) .
- Data Cross-Validation :
- Compare IC₅₀ values across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- Validate antifungal activity via both agar diffusion and CLSI broth microdilution .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Cryo-EM/Co-crystallization : Resolve ligand-enzyme complexes (e.g., triazolothiadiazole bound to p38 MAP kinase at 2.1 Å resolution) .
- Metabolomics : LC-MS/MS identifies downstream metabolites (e.g., sulfone oxidation products) in hepatic microsomes .
- Transcriptomics : RNA-seq reveals gene expression changes (e.g., TNF-α downregulation in macrophages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
